2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-28-14-8-9-15(17(11-14)29-2)22-18(26)12-30-20-24-23-16(19(27)25(20)21)10-13-6-4-3-5-7-13/h3-9,11H,10,12,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDPLXQUMDOFKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino and carbonyl compounds under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with the triazine intermediate.
Formation of the Dimethoxyphenylacetamide Moiety: The final step involves the reaction of the triazine-sulfanyl intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Benzyl halides, thiols, and appropriate solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects on Lipophilicity: The benzyl group (target compound) and 4-nitrobenzyl group () increase hydrophobicity compared to methyl () or 4-methoxybenzyl (). This may influence membrane permeability and bioavailability.
Electronic Effects: The nitro group in creates a strong electron-withdrawing effect, which could alter the triazinone ring's electron density and reactivity.
Synthetic Accessibility :
- Analogs with smaller substituents (e.g., methyl ) are synthesized in higher yields (up to 95% in ), whereas bulkier groups (e.g., benzyl, nitrobenzyl) may require more complex coupling steps.
Spectroscopic Data: IR and NMR data from confirm the presence of key functional groups (e.g., C=O at ~1664 cm⁻¹, NH₂ at ~3325 cm⁻¹). The target compound’s 2,4-dimethoxyphenyl group would likely show distinct aromatic proton splitting in its $ ^1H $-NMR spectrum compared to monosubstituted analogs.
Biological Activity
The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide (CAS Number: 886963-59-3) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and structure-activity relationships.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. Its structure features a triazine ring, an amino group, a benzyl group, and a sulfanyl linkage.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various triazine derivatives, including our compound of interest. The cytotoxic potency was assessed using several human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-[...] | SISO | 3.77 |
| 2-[...] | RT-112 | 2.38 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of triazine derivatives has also been investigated. Studies have shown that certain compounds with similar structures exhibit effective antibacterial properties against various strains of bacteria. For example:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 2-[...] | Staphylococcus aureus | Effective |
| 2-[...] | Escherichia coli | Moderate |
These findings suggest that the sulfanyl and benzyl groups may enhance the antimicrobial efficacy of the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. Key observations include:
- Amino Group : The presence of an amino group is essential for enhancing cytotoxicity.
- Benzyl Substitution : Variations in the benzyl substituent influence both cytotoxic and antimicrobial activities.
- Sulfanyl Linkage : The sulfanyl group contributes to increased interaction with biological targets.
Research indicates that modifications to these functional groups can lead to improved potency and selectivity against specific cancer cell lines or bacterial strains .
Case Studies
Several case studies highlight the biological potential of similar triazine compounds:
- Study on Dihydrotriazines : A study reported that derivatives with a dihydrotriazine core exhibited significant cytotoxic effects against multiple cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation demonstrated that certain triazine derivatives displayed comparable antibacterial activity to established antibiotics, suggesting their potential as new therapeutic agents .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis of triazine-thioacetamide derivatives typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides, benzylation, and sulfanyl-acetamide coupling. Critical factors include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization.
- Temperature control : Maintaining low temperatures (0–5°C) during benzylation to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for isolating intermediates .
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- NMR : - and -NMR in DMSO-d to confirm substituent integration and coupling patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, triazine carbons at δ 160–170 ppm) .
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) to resolve the triazine ring conformation and sulfanyl-acetamide torsion angles. For example, analogous compounds show dihedral angles of 15–25° between the triazine and aryl rings .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Use DMSO stock solutions (10 mM) with serial dilution in PBS (pH 7.4) monitored by UV-Vis spectroscopy (λ = 254 nm) to detect precipitation.
- Stability : Incubate in simulated physiological conditions (37°C, pH 7.4) for 24 hours, followed by HPLC-UV analysis (C18 column, acetonitrile/water gradient) to quantify degradation .
Advanced Research Questions
Q. How to design a robust assay for evaluating the compound’s biological activity?
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, VEGFR) based on the triazine core’s known inhibitory activity.
- Dose-response curves : Use 8–10 concentrations (0.1–100 μM) in triplicate, with IC calculation via nonlinear regression (GraphPad Prism). Include positive controls (e.g., staurosporine for kinase assays) .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to assess specificity .
Q. What strategies resolve contradictions in activity data across different studies?
Discrepancies may arise from assay conditions or cell line variability. Mitigate by:
- Standardizing protocols : Use identical cell passage numbers, serum batches, and incubation times.
- Meta-analysis : Compare data from analogous compounds (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) to identify trends in substituent effects .
Q. How to investigate metabolic stability and degradation pathways?
- Liver microsomes : Incubate the compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quench with acetonitrile at 0, 15, 30, and 60 minutes, then analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, demethylation) .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to model the compound into target proteins (e.g., PDB: 1M17 for EGFR). Focus on hydrogen bonds between the triazine NH and kinase hinge regions.
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors from a dataset of 20–30 analogs .
Q. How does crystallographic data inform bioactivity?
X-ray structures reveal critical interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
